
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is an organic compound that belongs to the class of cinnolines. Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a dimethylphenyl group and a tetrahydro-5,8-methano structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde, followed by cyclization to form the desired cinnoline structure . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline include other cinnoline derivatives and compounds with similar structural features. Some examples are:
2,3-Dimethylphenyl isocyanate: This compound has a similar dimethylphenyl group but differs in its functional group and overall structure.
Medetomidine: An imidazole derivative with a similar dimethylphenyl group, used as a sedative and analgesic.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918875-04-4 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
5-(2,3-dimethylphenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C17H18N2/c1-10-4-3-5-14(11(10)2)16-9-15-12-6-7-13(8-12)17(15)19-18-16/h3-5,9,12-13H,6-8H2,1-2H3 |
Clé InChI |
QFMQKZUEQWPTHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NN=C3C4CCC(C4)C3=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
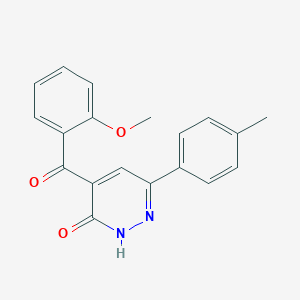
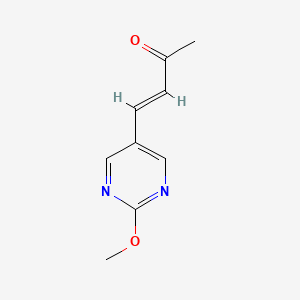
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

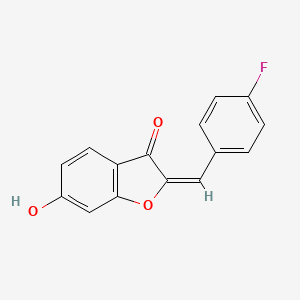
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
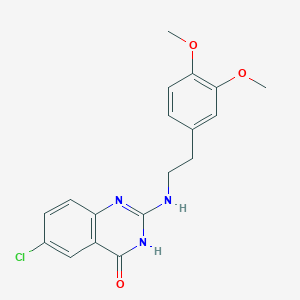
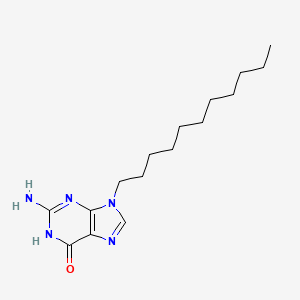
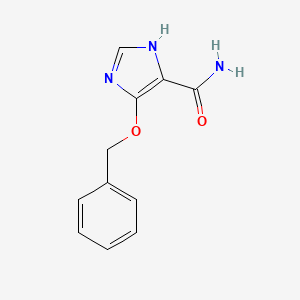
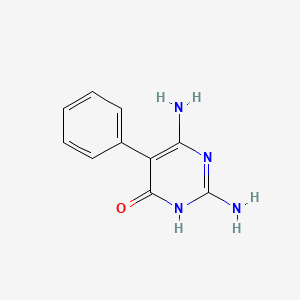
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

